Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound characterized by its molecular structure, which includes a chlorophenyl group, a cyanomethyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting with the reaction of 4-chlorophenylacetic acid with cyanomethyl ester under controlled conditions. The reaction mixture is then subjected to cyclization and oxidation processes to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts to enhance the reaction rates and improve yield. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore the medicinal properties of Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)acetate: A related compound with a similar structure but lacking the tetrahydropyridine ring.
Ethyl 4-(4-chlorophenyl)-2-phenylthiazole-5-carboxylate: Another related compound with a thiazole ring instead of the pyridine ring.
Uniqueness: Ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-1-(cyanomethyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-23-17(22)16-11(2)20(9-8-19)15(21)10-14(16)12-4-6-13(18)7-5-12/h4-7,14H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNGXSQGXQAXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)CC1C2=CC=C(C=C2)Cl)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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